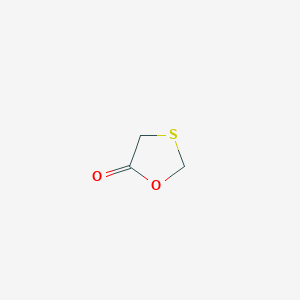

1,3-Oxathiolan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Oxathiolan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C3H4O2S and its molecular weight is 104.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,3-Oxathiolan-5-one

The synthesis of this compound derivatives has been achieved through various methodologies. Notably, a novel one-pot system utilizing Mukaiyama reagent allows for the efficient conversion of aldehydes and mercaptoacetic acid into this compound with good yields without the need for chromatographic purification . Another approach involves a (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid, which provides a direct synthesis route .

Table 1: Synthesis Methods for this compound

Biological Activities

The biological significance of this compound derivatives is profound. They have been reported to exhibit a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties. A study demonstrated that various synthesized derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Activity

In a comprehensive screening of synthesized compounds, several this compound derivatives exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The presence of electron-withdrawing groups in the structure was found to enhance the biological activity of these compounds.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Compound 3e | Moderate | Significant | - |

| Compound 3h | Significant | Moderate | - |

| Compound 3i | - | Moderate | Significant |

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond antimicrobial properties. They have been reported to possess antiviral activities, particularly against HIV and hepatitis B virus (HBV) due to their ability to act on muscarinic receptors . Cevimeline, a derivative of this compound class, is an example of a selective M1 receptor agonist used in clinical settings.

Case Studies and Research Insights

Recent studies have focused on optimizing the synthesis processes for better yield and efficiency while exploring the biological potential of these compounds. For instance, research has shown that modifications on the oxathiolan ring can lead to the development of new antimicrobial agents with enhanced efficacy . Additionally, advancements in biocatalysis have opened avenues for producing these compounds under environmentally friendly conditions.

Eigenschaften

CAS-Nummer |

4385-46-0 |

|---|---|

Molekularformel |

C3H4O2S |

Molekulargewicht |

104.13 g/mol |

IUPAC-Name |

1,3-oxathiolan-5-one |

InChI |

InChI=1S/C3H4O2S/c4-3-1-6-2-5-3/h1-2H2 |

InChI-Schlüssel |

FYAVYWUBPQMCQN-UHFFFAOYSA-N |

SMILES |

C1C(=O)OCS1 |

Kanonische SMILES |

C1C(=O)OCS1 |

Synonyme |

1,3-oxathiolan-5-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.